2-Cyanopyridine-3-carboxylic acid
Overview
Description
2-Cyanopyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. It is characterized by the presence of a cyano group (-CN) and a carboxylic acid group (-COOH) attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
2-Cyanonicotinic acid, also known as 2-Cyanopyridine-3-carboxylic acid or 3-PYRIDINECARBOXYLIC ACID, 2-CYANO-, is a compound that has been studied for its potential biological activities
Mode of Action
It’s known that many similar compounds interact with their targets by binding to them, which can lead to changes in the target’s function . The exact interaction between 2-Cyanonicotinic acid and its targets remains to be elucidated.
Biochemical Pathways
It’s known that similar compounds can affect various biochemical pathways, leading to downstream effects
Result of Action
Similar compounds can have various effects at the molecular and cellular level, such as altering enzyme activity or affecting signal transduction
Action Environment
The action, efficacy, and stability of 2-Cyanonicotinic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and temperature . .
Biochemical Analysis
Biochemical Properties
It is known that cyanobacteria, which are photosynthetic prokaryotes, produce a variety of secondary metabolites with important ecological roles, toxic effects, and biotechnological applications .
Cellular Effects
The cellular effects of 2-Cyanonicotinic acid are not well-documented. It is known that cyanobacteria, such as Synechococcus sp. PCC 7002, have variable phosphorus response mechanisms to adapt to fluctuating phosphorus concentration . This suggests that 2-Cyanonicotinic acid may have an impact on cellular processes related to phosphorus metabolism.
Molecular Mechanism
Cyanobacteria have been found to have sophisticated phosphorus acquisition strategies , suggesting that 2-Cyanonicotinic acid may interact with biomolecules involved in these pathways.
Temporal Effects in Laboratory Settings
It is known that cyanobacteria can adapt to changing phosphate concentrations , suggesting that 2-Cyanonicotinic acid may have a role in this adaptation process.
Dosage Effects in Animal Models
It is known that natural compounds can positively impact health, and various studies suggest that they regulate glucose‒lipid metabolism by influencing short-chain fatty acids (SCFAs) .
Metabolic Pathways
It is known that cyanobacteria have sophisticated phosphorus acquisition strategies , suggesting that 2-Cyanonicotinic acid may be involved in these pathways.
Transport and Distribution
It is known that cyanobacteria can adapt to changing phosphate concentrations , suggesting that 2-Cyanonicotinic acid may be transported and distributed in a similar manner.
Subcellular Localization
It is known that RNAs can aggregate in distinct patterns within various cellular compartments , suggesting that 2-Cyanonicotinic acid may have a similar subcellular localization.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyanopyridine-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-cyanopyridine with carboxylic acid derivatives under specific conditions. For instance, the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride provides a variety of substituted 2-amino isonicotinic acids . Another method involves the hydrolysis of nitriles, where carboxylic acids are prepared from nitriles by heating with aqueous acid or base .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of Grignard reagents. The carboxylation of a Grignard reagent with carbon dioxide (CO₂) followed by protonation yields the desired carboxylic acid . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyanopyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyridinecarboxylic acids depending on the reagents used.
Scientific Research Applications
2-Cyanopyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Comparison with Similar Compounds
2-Cyanopyridine-3-carboxylic acid can be compared with other pyridinecarboxylic acids, such as:
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
What sets this compound apart is the presence of both a cyano group and a carboxylic acid group on the pyridine ring, which imparts unique reactivity and potential for diverse applications .
Properties
IUPAC Name |
2-cyanopyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2/c8-4-6-5(7(10)11)2-1-3-9-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTPVUNCEFBYHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501639 | |
Record name | 2-Cyanopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73112-09-1 | |
Record name | 2-Cyanopyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10501639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-cyanonicotinic acid a suitable starting material for synthesizing nicotinic acid-based pseudopeptides containing an amidoxime function?
A1: The research highlights the efficient coupling ability of 2-cyanonicotinic acid with methyl esters of L-α-amino acids. [] This reaction yields 2-cyanopyridin-3-yl-containing pseudopeptides, serving as crucial intermediates in the synthesis. The presence of the cyano group in 2-cyanonicotinic acid allows for its conversion to an amidoxime function, a key structural feature of the target pseudopeptides. This synthesis strategy, as described in [], demonstrates the utility of 2-cyanonicotinic acid in constructing more complex molecules with potential biological relevance.
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